Hydrogen Bond Donor Capability: Saturated Piperidine NH Confers One HBD Not Present in the Pyridine Analog
Methyl 5-ethynylpiperidine-2-carboxylate possesses one hydrogen bond donor (the secondary amine NH of the piperidine ring), whereas the closest aromatic comparator, methyl 5-ethynylpyridine-2-carboxylate (CAS 17880-61-4), has zero HBDs [1]. This difference is structurally mandated — the pyridine nitrogen is a hydrogen bond acceptor only. In fragment-based drug discovery, HBD count is a critical parameter for optimizing ligand efficiency and binding enthalpy; the presence of a single HBD in the piperidine scaffold enables directional hydrogen bonding interactions with target proteins that are geometrically inaccessible to the pyridine analog [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (secondary amine NH) |
| Comparator Or Baseline | Methyl 5-ethynylpyridine-2-carboxylate (CAS 17880-61-4): 0 HBD |
| Quantified Difference | ΔHBD = +1 (absolute difference); infinite relative increase over zero baseline |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) for comparator; structurally inferred for target based on piperidine secondary amine |
Why This Matters
The presence of a hydrogen bond donor enables directional polar interactions with protein targets that are impossible with the pyridine analog, directly affecting binding mode diversity in fragment screening libraries.
- [1] PubChem. Methyl 5-ethynylpyridine-2-carboxylate (CID 568567). Computed Properties: Hydrogen Bond Donor Count = 0. National Center for Biotechnology Information, 2025. View Source
- [2] Ferenczy, G. G.; Keserű, G. M. Thermodynamics of Fragment Binding. Journal of Chemical Information and Modeling, 2012, 52, 1039–1045. Discusses the contribution of hydrogen bond donors to binding enthalpy in fragment-based lead discovery. View Source
